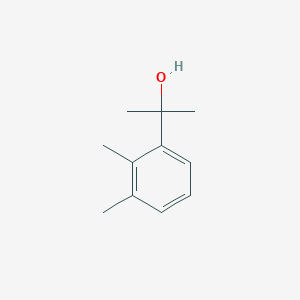
3-methanesulfonyl-N-methylaniline
Descripción general
Descripción
3-methanesulfonyl-N-methylaniline is an organic compound with the molecular formula C8H11NO2S . It is also known as N-methyl-3-(methylsulfonyl)aniline . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methanesulfonyl group and a methylamino group . The InChI code for the compound is1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3 . The compound has a molecular weight of 185.25 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.25 g/mol, a topological polar surface area of 54.6 Ų, and a complexity of 230 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .Mecanismo De Acción
The mechanism of action of 3-methanesulfonyl-N-methylaniline is not fully understood. However, it has been reported that this compound inhibits the activity of various enzymes such as tyrosine kinases and topoisomerases. Additionally, this compound has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has anti-inflammatory properties that reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve glucose uptake in cells, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methanesulfonyl-N-methylaniline in lab experiments include its high purity, solubility in water and ethanol, and potential applications in medicinal chemistry. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-methanesulfonyl-N-methylaniline. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of this compound in the treatment of various diseases. Furthermore, the toxicity of this compound needs to be fully evaluated to determine its safety for clinical use. Finally, the synthesis method of this compound can be optimized to improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and clinical applications.
Aplicaciones Científicas De Investigación
3-methanesulfonyl-N-methylaniline has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been shown to improve glucose uptake in cells, making it a potential treatment for diabetes.
Safety and Hazards
Safety information suggests that personal protective equipment/face protection should be worn when handling 3-methanesulfonyl-N-methylaniline . It is advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Propiedades
IUPAC Name |
N-methyl-3-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBKMAGWFJGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





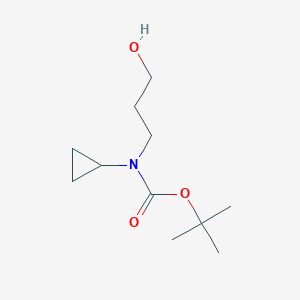
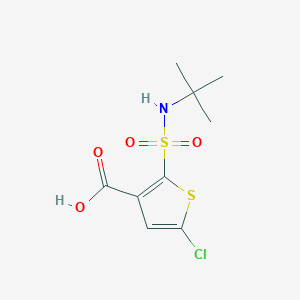
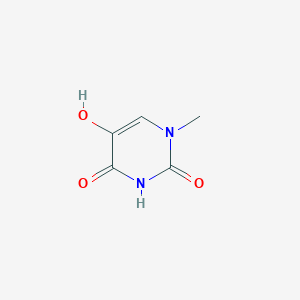





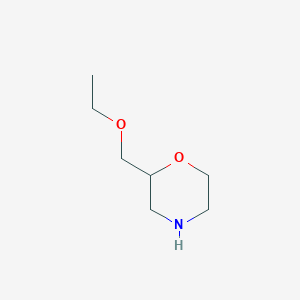
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)

